molecular formula C35H24Cl2N2O4 B4289208 2-({(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL

2-({(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL

Cat. No.: B4289208
M. Wt: 607.5 g/mol
InChI Key: SQCDNIHNYVNRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Methylenebis[2-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)phenol] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic groups connected by a methylene bridge, with additional functional groups that contribute to its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-methylenebis[2-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)phenol] typically involves the condensation of 4-chlorophenyl-2-furylmethanone with 4,4’-methylenebis(2-aminophenol) under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or dichloromethane, at room temperature. The resulting Schiff base is then reduced using sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis[2-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The Schiff base intermediates can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4’-Methylenebis[2-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)phenol] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-methylenebis[2-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)phenol] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site or by inducing conformational changes that affect enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Methylenebis[2-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)phenol] is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4-[[3-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-4-hydroxyphenyl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24Cl2N2O4/c36-26-7-3-24(4-8-26)34-15-11-28(42-34)20-38-30-18-22(1-13-32(30)40)17-23-2-14-33(41)31(19-23)39-21-29-12-16-35(43-29)25-5-9-27(37)10-6-25/h1-16,18-21,40-41H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCDNIHNYVNRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NC3=C(C=CC(=C3)CC4=CC(=C(C=C4)O)N=CC5=CC=C(O5)C6=CC=C(C=C6)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-[3-({(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINO)-4-HYDROXYBENZYL]PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.